Cas no 536710-90-4 (2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide)

2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide structure
536710-90-4 structure
Product Name:2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No:536710-90-4
MF:C25H19FN4O3S
MW:474.506767511368
CID:5957213
PubChem ID:2156216
Update Time:2025-10-31

2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide
    • F0580-0676
    • AKOS002052883
    • 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
    • 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
    • Oprea1_153133
    • 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
    • 536710-90-4
    • Inchi: 1S/C25H19FN4O3S/c1-33-18-12-8-16(9-13-18)27-21(31)14-34-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)17-10-6-15(26)7-11-17/h2-13,28H,14H2,1H3,(H,27,31)
    • InChI Key: OTJCNBQAYDWOFX-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)OC)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 474.11618982g/mol
  • Monoisotopic Mass: 474.11618982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 112Ų

2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide Pricemore >>

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Additional information on 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide

Comprehensive Profile of 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 536710-90-4)

The compound 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No. 536710-90-4) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique pyrimidoindole core, combined with fluorophenyl and methoxyphenyl substituents, makes it a promising candidate for studying enzyme modulation and receptor interactions. Researchers are particularly interested in its potential applications in targeted drug design and small-molecule therapeutics, aligning with current trends in precision medicine.

In recent years, the scientific community has focused on multi-kinase inhibitors and signal transduction modulators, areas where this compound's molecular architecture may prove valuable. The presence of both sulfanyl and acetamide functional groups suggests possible interactions with cysteine residues in proteins, a feature exploited in modern covalent drug discovery. This aligns with frequent search queries about "irreversible enzyme inhibitors" and "thiol-reactive pharmacophores" in academic literature and patent databases.

The 4-fluorophenyl moiety is noteworthy for its prevalence in CNS-active compounds, sparking investigations into this molecule's blood-brain barrier permeability. Meanwhile, the 4-methoxyphenyl group may influence metabolic stability, addressing common challenges in drug metabolism optimization. These structural elements respond to trending research questions about improving oral bioavailability and reducing first-pass metabolism in lead compounds.

From a synthetic chemistry perspective, the pyrimido[5,4-b]indole scaffold presents interesting challenges for heterocyclic synthesis enthusiasts. Recent publications have explored novel routes to similar fused ring systems, reflecting growing interest in "green chemistry approaches to nitrogen-rich heterocycles." The compound's 4-oxo functionality may serve as a handle for further derivatization, making it valuable for structure-activity relationship (SAR) studies.

Analytical characterization of CAS No. 536710-90-4 typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods address common quality control concerns in high-throughput screening libraries, where purity verification is paramount. The compound's UV absorption profile, influenced by its conjugated system, makes it suitable for detection in biological assays at low concentrations.

In computational chemistry, the molecule's molecular docking potential has been explored against various protein targets. This aligns with current industry demands for in silico drug discovery tools and virtual screening protocols. The fluorine atom incorporation strategy reflects modern medicinal chemistry practices to enhance binding affinity and modulate physicochemical properties, topics frequently searched in cheminformatics forums.

While not yet clinically approved, structural analogs of this compound have shown activity in cell proliferation assays, connecting to popular research themes in oncology small molecules. The scientific literature contains increasing references to similar fused heterocycles as privileged structures in fragment-based drug discovery, making this compound relevant to cutting-edge pharmaceutical development.

From a regulatory standpoint, proper handling of CAS No. 536710-90-4 requires standard laboratory safety protocols. Researchers often search for "stable isotope-labeled versions" of such compounds for metabolic tracing studies, indicating potential derivative development opportunities. The compound's intellectual property status remains an active area of investigation for pharmaceutical patent analysts.

The growing demand for selective kinase inhibitors has renewed interest in this chemical class, with particular attention to its potential allosteric binding characteristics. These aspects connect with trending searches about "type II kinase inhibitors" and "protein conformation modulators." The compound's balanced lipophilicity profile, estimated through computational models, suggests favorable drug-like properties worth further exploration.

In conclusion, 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(4-methoxyphenyl)acetamide represents an intriguing case study in modern medicinal chemistry. Its structural features address multiple current research priorities, from covalent inhibitor design to polypharmacology approaches. As the pharmaceutical industry continues exploring underexplored chemical space, compounds like this will likely play increasingly important roles in hit-to-lead optimization campaigns and chemical biology investigations.

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